molecular formula C10H6Cl2N2O B3025304 6-(3,4-dichlorophenyl)pyridazin-3(2h)-one CAS No. 55901-92-3

6-(3,4-dichlorophenyl)pyridazin-3(2h)-one

Cat. No.: B3025304
CAS No.: 55901-92-3
M. Wt: 241.07 g/mol
InChI Key: PUWMHJMSNXPBBW-UHFFFAOYSA-N
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Description

6-(3,4-Dichlorophenyl)pyridazin-3(2H)-one is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. It features the pyridazin-3(2H)-one scaffold, a six-membered heterocycle known for its diverse pharmacological profiles and its presence in numerous bioactive molecules . This specific derivative is offered for research purposes to investigate the therapeutic potential of pyridazinone-based compounds. The core pyridazinone structure is recognized as a privileged scaffold in developing agents for challenging disease areas. Research into analogous compounds highlights their potential in two key fields: as vasodilators for treating cardiovascular diseases and as targeted anticancer agents . The intersection of these diseases, a field known as reverse cardio-oncology, makes derivatives like this compound particularly valuable for discovering new drugs with dual activity or for drug repurposing strategies . The compound serves as a key synthetic intermediate or a lead compound for developing inhibitors targeting various enzymes, such as phosphodiesterases (PDE) and tyrosine kinases . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate care, referring to the Safety Data Sheet (SDS) before use. All sales are final for this specialty research chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c11-7-2-1-6(5-8(7)12)9-3-4-10(15)14-13-9/h1-5H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWMHJMSNXPBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNC(=O)C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347080
Record name 6-(3,4-Dichlorophenyl)-3(2H)-pyridazinone
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Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55901-92-3
Record name 6-(3,4-Dichlorophenyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55901-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3,4-Dichlorophenyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 6 3,4 Dichlorophenyl Pyridazin 3 2h One and Its Analogues

Established Synthetic Pathways for Pyridazin-3(2H)-ones

The synthesis of the pyridazin-3(2H)-one ring system is a well-established area of heterocyclic chemistry, with several reliable methods available for its construction. These methodologies often involve the formation of the six-membered ring through the reaction of a dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.

Cyclocondensation Reactions in Pyridazinone Synthesis

Cyclocondensation reactions are a cornerstone in the synthesis of pyridazin-3(2H)-ones. This approach typically involves the reaction of a 1,4-dicarbonyl compound or a related species with hydrazine or its derivatives. The reaction proceeds through the formation of a dihydropyridazinone intermediate, which can then be aromatized to the final pyridazinone. The choice of starting materials and reaction conditions can be tailored to introduce various substituents onto the pyridazinone core. A common strategy involves the cyclocondensation of γ-keto acids with hydrazine, which directly leads to the formation of the pyridazinone ring. scispace.com

Utilization of γ-Keto Acids and Hydrazine Derivatives in Pyridazinone Formation

The reaction between γ-keto acids and hydrazine derivatives is one of the most prevalent and versatile methods for synthesizing 6-substituted pyridazin-3(2H)-ones. scispace.com The process begins with the reaction of the keto group of the γ-keto acid with one of the nitrogen atoms of hydrazine to form a hydrazone. Subsequent intramolecular cyclization, involving the remaining nitrogen atom and the carboxylic acid group, leads to the formation of a dihydropyridazinone intermediate. This intermediate can then be dehydrated, often under acidic or basic conditions, to yield the more stable aromatic pyridazin-3(2H)-one. The use of substituted hydrazines allows for the introduction of various groups at the N-2 position of the pyridazinone ring.

Synthesis of the 6-(3,4-Dichlorophenyl)pyridazin-3(2H)-one Core

The synthesis of the specific target molecule, this compound, follows the general principles outlined above, with specific strategies employed to introduce the 3,4-dichlorophenyl moiety.

Precursor Synthesis Strategies Incorporating the Dichlorophenyl Moiety

The key precursor for the synthesis of this compound is the γ-keto acid, 4-(3,4-dichlorophenyl)-4-oxobutanoic acid. This intermediate is typically prepared via a Friedel-Crafts acylation reaction. scispace.com In this electrophilic aromatic substitution reaction, 1,2-dichlorobenzene (B45396) is acylated with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). science-revision.co.ukstackexchange.com

The mechanism involves the formation of an acylium ion from the reaction of succinic anhydride with aluminum chloride. This electrophile then attacks the electron-rich aromatic ring of 1,2-dichlorobenzene. The directing effects of the two chlorine atoms on the benzene (B151609) ring favor substitution at the para position relative to one of the chlorine atoms, leading to the desired 3,4-disubstituted product. A subsequent workup with water hydrolyzes the aluminum complex to yield 4-(3,4-dichlorophenyl)-4-oxobutanoic acid. stackexchange.comumich.eduguidechem.com

Friedel-Crafts AcylationFigure 1: General scheme for the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride.

Ring Closure and Aromatization Techniques for Dihydropyridazinone Intermediates

With the precursor γ-keto acid in hand, the next step is the cyclocondensation with hydrazine hydrate (B1144303) to form the pyridazinone ring. The reaction of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid with hydrazine hydrate initially forms 4,5-dihydro-6-(3,4-dichlorophenyl)pyridazin-3(2H)-one.

To obtain the final aromatic pyridazinone, the dihydropyridazinone intermediate must be dehydrogenated. A common and effective method for this aromatization is the use of a bromine and acetic acid mixture. mdpi.com This reagent combination facilitates the removal of two hydrogen atoms from the 4 and 5 positions of the dihydropyridazinone ring, leading to the formation of a double bond and the stable aromatic this compound. Other oxidizing agents can also be employed for this transformation.

Cyclocondensation and AromatizationFigure 2: General scheme for the cyclocondensation and aromatization to form this compound.

Derivatization Strategies for this compound Analogues

The this compound core offers several sites for further chemical modification, allowing for the synthesis of a diverse library of analogues. The most common derivatization strategies involve reactions at the N-2 position of the pyridazinone ring.

N-alkylation is a frequently employed strategy to introduce various alkyl or substituted alkyl groups at the N-2 position. This is typically achieved by treating the parent pyridazinone with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride. The base deprotonates the nitrogen atom, forming a nucleophilic anion that then displaces the halide from the alkylating agent. A wide range of alkyl halides can be used in this reaction, leading to a variety of N-substituted derivatives. nih.govnih.gov

Similarly, N-acylation can be accomplished by reacting the pyridazinone with an acid chloride or anhydride, often in the presence of a base like triethylamine (B128534) or pyridine. This introduces an acyl group at the N-2 position, forming N-acylpyridazinone derivatives. mdpi.com

Another derivatization approach is the Mannich reaction, which involves the aminoalkylation of the N-2 position. This reaction is typically carried out by treating the pyridazinone with formaldehyde (B43269) and a primary or secondary amine.

Beyond modifications at the N-2 position, other parts of the molecule can also be functionalized. For instance, the active methylene (B1212753) group at the 4-position of the dihydropyridazinone intermediate can be a site for condensation reactions with aldehydes. Furthermore, the chlorine atoms on the phenyl ring can potentially undergo nucleophilic aromatic substitution under specific conditions, although this is generally more challenging.

The following table summarizes some of the common derivatization reactions for pyridazin-3(2H)-one analogues.

Reaction TypeReagents and ConditionsResulting Functional Group
N-Alkylation Alkyl halide, Base (e.g., K₂CO₃, NaH)N-Alkyl
N-Acylation Acid chloride/anhydride, Base (e.g., Et₃N, Pyridine)N-Acyl
Mannich Reaction Formaldehyde, Primary/Secondary AmineN-Aminomethyl
Condensation (on dihydropyridazinone) Aldehyde, Base4-Substituted benzylidene

These synthetic and derivatization strategies provide a versatile toolkit for the creation of a wide array of this compound analogues for further investigation in various scientific fields.

Functionalization at Pyridazinone Ring Positions (e.g., N-2, C-4, C-5)

The pyridazinone ring is amenable to functionalization at several positions, with the N-2, C-4, and C-5 atoms being common sites for chemical modification to explore structure-activity relationships (SAR).

N-2 Position: The lactam nitrogen at the N-2 position is a primary site for substitution, often via N-alkylation. researchgate.netnih.govbeilstein-journals.orgresearchgate.netekb.eg This is typically achieved by reacting the pyridazinone core with various alkylating agents. For instance, the reaction of a 6-substituted-3(2H)-pyridazinone with ethyl chloroacetate (B1199739) in the presence of a base is a common method to introduce an acetate (B1210297) group at the N-2 position. nih.gov This functional group can then be further elaborated, for example, by reaction with hydrazine hydrate to form a hydrazide, which serves as a precursor for introducing diverse side chains like thiosemicarbazides or for cyclization into triazole rings. nih.gov The presence and nature of the substituent at the N-2 position, such as an acetamide (B32628) side chain, have been shown to be crucial for modulating the biological activity of the resulting compounds. sarpublication.com

C-4 Position: The C-4 position of the pyridazinone ring can also be functionalized. One common strategy involves the condensation of 4,5-dihydropyridazinone derivatives with aromatic aldehydes. This reaction, typically conducted in the presence of a base like sodium ethoxide, yields the corresponding 4-substituted benzyl (B1604629) pyridazinones. scispace.com This approach allows for the introduction of a wide variety of substituted aryl groups at this position, significantly expanding the chemical diversity of the synthesized analogues.

Modifications of the Dichlorophenyl Substituent for Enhanced Biological Activity

While direct chemical modification of the 3,4-dichlorophenyl group on the pre-formed pyridazinone core is not extensively documented, structure-activity relationship (SAR) studies on related heterocyclic systems highlight the critical role of the substitution pattern on the phenyl ring for biological activity. nih.govresearchgate.net The electronic properties conferred by the two chlorine atoms—strong electron-withdrawing and lipophilic characteristics—are often key to the molecule's interaction with biological targets.

In analogous series of compounds, such as pyrido[2,3-d]pyrimidin-7-ones, which also feature a dichlorophenyl moiety, modifications to the phenyl ring are a key strategy for optimizing potency and selectivity. nih.govresearchgate.net For example, altering the position and nature of substituents on an associated phenylamino (B1219803) moiety has been shown to lead to improved potency against specific kinase targets. nih.gov Studies on various 6-phenylpyridazinone derivatives have shown that substitutions on the phenyl ring are crucial for tuning analgesic, anti-inflammatory, and antihypertensive activities. sarpublication.comscispace.com For example, the presence of a difluoro-phenyl group in place of a dichlorophenyl group in one series of pyridazinones resulted in a potent and selective COX-2 inhibitor. sarpublication.com These findings suggest that while the 3,4-dichloro substitution provides a strong starting point, exploring other halogenation patterns or introducing different electron-withdrawing or donating groups on the phenyl ring is a valid strategy for enhancing the biological activity of this class of compounds.

Formation of Fused Heterocyclic Systems Containing the Pyridazinone Core (e.g., Azolo[d]pyridazinones)

Annulation, the fusion of an additional ring system onto the pyridazinone core, is a powerful strategy to create rigid, polycyclic structures with novel pharmacological properties. The pyridazinone ring serves as a versatile precursor for a variety of fused heterocycles, including azolo[d]pyridazinones like triazolopyridazines and tetrazolopyridazines. documentsdelivered.com

Triazolo[d]pyridazinones: These fused systems can be synthesized through several routes. One common method involves the functionalization of the N-2 position of the pyridazinone with a hydrazide group, followed by cyclization. nih.gov For example, N-2 substituted pyridazinone-acetohydrazides can be reacted with various reagents to form appended 1,2,4-triazole (B32235) rings. nih.gov Another approach involves the 1,3-dipolar cycloaddition of nitrile imines to the pyridazinone core to directly construct the fused triazole ring, yielding triazolo[4,3-b]pyridazinones. researchgate.netdocumentsdelivered.com These compounds are of significant interest in drug discovery. nih.govacs.orgnih.gov

Tetrazolo[d]pyridazinones: The synthesis of tetrazolo[1,5-b]pyridazines often begins with the conversion of the pyridazin-3(2H)-one to its corresponding 3-chloropyridazine (B74176) derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.com The resulting activated chloro-substituted pyridazine (B1198779) can then undergo a nucleophilic substitution reaction with sodium azide (B81097) (NaN₃) in a suitable solvent like dimethylformamide (DMF), leading to the formation of the fused tetrazole ring. mdpi.comresearchgate.net This ring system can also be formed from 3,6-dichloropyridazine (B152260) by first reacting it with hydrazine to form a hydrazinylpyridazine, followed by diazotization with a nitrite (B80452) source, which triggers cyclization. iau.iriau.ir

Other Fused Systems: The reactivity of the pyridazinone core allows for the synthesis of a broader range of fused systems. For instance, 6-(3,4-dichlorophenyl)-3-chloropyridazine can react with bifunctional nucleophiles like 2-amino-3-carbethoxy-4,5-dimethylthiophene to afford complex polycyclic structures such as thieno-[2′,3′:4,5]-pyrimido-[1,2-b]pyridazin-4-one. mdpi.com Reaction with anthranilic acid can yield pyridazino(6,1-b)quinazolin-10-one. mdpi.com Similarly, pyridazinethione derivatives can be used as precursors to synthesize pyridazino[3,4-b] researchgate.netiau.irthiazin-6(7H)-ones. nih.gov

Spectroscopic Characterization Methodologies for Newly Synthesized Analogues

The structural elucidation of newly synthesized this compound analogues is critically dependent on a combination of advanced spectroscopic techniques. These methods provide unambiguous confirmation of the chemical structure, substitution patterns, and stereochemistry of the target molecules. nih.govnih.gov

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise molecular structure in solution.

¹H NMR: Proton NMR provides information about the chemical environment, number, and connectivity of hydrogen atoms. For pyridazinone derivatives, the aromatic protons on the dichlorophenyl ring and the pyridazinone core appear at characteristic chemical shifts (δ) in the downfield region (typically 6.5-8.5 ppm). mdpi.comnih.gov The coupling patterns between adjacent protons are invaluable for confirming the substitution pattern. Protons on alkyl chains or other substituents introduced, for example at the N-2 position, will appear in the upfield region with specific multiplicities that confirm their structure. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov For compounds containing chlorine, like the this compound series, the mass spectrum exhibits a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of ³⁵Cl and ³⁷Cl isotopes. A compound with two chlorine atoms will show peaks at M⁺, M⁺+2, and M⁺+4, with a distinctive intensity ratio, confirming the number of chlorine atoms in the molecule. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule. For pyridazinone derivatives, key absorption bands confirm the structural integrity. A strong absorption band is typically observed for the carbonyl (C=O) group of the lactam ring (around 1650-1710 cm⁻¹). mdpi.comnih.gov Other characteristic peaks include those for C=N bonds (around 1590-1620 cm⁻¹), aromatic C=C stretching, and C-H bonds. mdpi.com If the pyridazinone is converted to a pyridazinethione, the disappearance of the C=O band and the appearance of a C=S band (around 1228-1380 cm⁻¹) provides clear evidence of the transformation. mdpi.comnih.gov

Table 1: Representative ¹H NMR Spectroscopic Data for a Fused Pyridazine Derivative

Compound NameProtonsChemical Shift (δ ppm)Multiplicity / Coupling Constant (J, Hz)Reference
6-Chlorotetrazolo[1,5-b]pyridazineC4H8.34- iau.ir
C7H7.41d, J=7.2 iau.ir
C8H7.52d, J=7.2 iau.ir
4-(2-(4-chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazineNH (exchangeable)4.35, 4.40s nih.gov
Aromatic & Pyridazine-H6.64-7.97m nih.gov

Table 2: Representative IR and MS Spectroscopic Data for Pyridazine Derivatives

Compound Type / NameSpectroscopic MethodCharacteristic DataReference
Pyridazino(6,1-b)quinazolin-10-oneIR (ν, cm⁻¹)1710 (C=O), 1620 (C=N) mdpi.com
6-(3,4-dichlorophenyl)-3(2H)-pyridazine thioneIR (ν, cm⁻¹)1600 (C=N), 1470 (N-C=S), 1380 (C=S) mdpi.com
4-(2-(4-chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazineMS (m/z, %)330 (M⁺, 68), 332 (M⁺+2, 41), 334 (M⁺+4, 7) nih.gov
N-(4-((6-Methyl- nih.govresearchgate.netiau.irtriazolo[4,3-b]pyridazin-8-yl)oxy)phenyl)-3-(thiophen-2-yl)isoxazole-5-carboxamideHRMS (TOF MS ES+)[M+H]⁺, calcd for C₂₀H₁₄N₆O₃S: 419.0926; found: 419.0848 nih.gov

Biological Activity Spectrum of 6 3,4 Dichlorophenyl Pyridazin 3 2h One Analogues

Anti-Inflammatory Activities of Pyridazinone Derivatives

The pyridazinone scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. mdpi.comnih.govnih.gov Derivatives of 6-(3,4-dichlorophenyl)pyridazin-3(2H)-one have been synthesized and evaluated for their ability to modulate inflammatory pathways, demonstrating significant potential as novel anti-inflammatory drugs. nih.govresearchgate.net These compounds often target key enzymes and signaling pathways involved in the inflammatory response. mdpi.comnih.gov

The anti-inflammatory properties of pyridazinone derivatives have been extensively studied in various cellular models. A primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in inflammation and pain. bohrium.commdpi.com For instance, certain pyridazinone analogues have shown potent and selective inhibition of COX-2. bohrium.com

In vitro studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells have been instrumental in elucidating the anti-inflammatory effects of these compounds. bohrium.comnih.gov In these models, pyridazinone derivatives have been shown to suppress the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2). nih.gov This inhibition of inflammatory cytokine production highlights the potential of these compounds to modulate the immune response at a cellular level. nih.gov

Furthermore, some pyridazinone derivatives have been investigated for their ability to inhibit other inflammatory targets such as phosphodiesterase type 4 (PDE4), an enzyme that regulates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov By inhibiting PDE4, these compounds can increase cAMP levels, which in turn leads to a reduction in the production of pro-inflammatory cytokines. nih.gov

Table 1: In Vitro Anti-Inflammatory Activity of Selected Pyridazinone Derivatives

Compound ID Target Assay Model Key Findings Reference
3d COX-2, NO LPS-induced RAW264.7 macrophages Potent COX-2 inhibitor (IC50 = 0.425 µM) and significant inhibitor of NO production. bohrium.comnih.gov
3e COX-2, Cytokines LPS-induced RAW264.7 macrophages Effective COX-2 inhibitor (IC50 = 0.519 µM) and potent inhibitor of proinflammatory cytokine production. bohrium.comnih.gov
4e COX-2 Human COX-1 and COX-2 enzymes Highly potent COX-2 inhibitor (IC50 = 0.356 µM). bohrium.comnih.gov
4ba PDE4B Human primary macrophages Regulates production of pro-inflammatory cytokines and chemokines through PDE4B inhibition. nih.gov

The anti-inflammatory potential of pyridazinone derivatives observed in vitro has been further substantiated in various preclinical animal models of inflammation. ijpras.comijpsr.com These in vivo studies are crucial for assessing the therapeutic efficacy and potential of these compounds in a more complex biological system.

The carrageenan-induced rat paw edema model is a widely used acute inflammation model to evaluate the anti-inflammatory activity of new chemical entities. nih.gov Several 6-phenyl-3(2H)-pyridazinone derivatives have demonstrated significant anti-inflammatory effects in this model, comparable to or even exceeding that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933). nih.govcu.edu.eg For example, 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide (IVa-3) was identified as a particularly potent anti-inflammatory agent in this assay. nih.gov

In addition to acute models, the efficacy of pyridazinone analogues has also been assessed in models of chronic inflammation. For instance, some derivatives have shown promise in adjuvant-induced arthritis models in rats, which mimic the pathological features of human rheumatoid arthritis. nih.gov

Table 2: Preclinical Anti-Inflammatory Activity of Selected Pyridazinone Derivatives

Compound/Derivative Animal Model Key Findings Reference
6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide (IVa-3) Carrageenan-induced rat paw edema Most potent anti-inflammatory activity among the synthesized compounds. nih.gov
Compound 4a Carrageenan-induced rat paw edema Potent anti-inflammatory activity, more potent than indomethacin with a rapid onset. cu.edu.eg
Compound 9d Carrageenan-induced rat paw edema Potent anti-inflammatory activity, more potent than indomethacin with a rapid onset. cu.edu.eg
Compounds 2c and 2f Not specified Promising anti-inflammatory activity. nih.gov

Analgesic and Antinociceptive Potential

In conjunction with their anti-inflammatory properties, many pyridazinone derivatives exhibit significant analgesic and antinociceptive activities. nih.govnih.gov Pain and inflammation are often intertwined, and compounds that can target both processes are of great therapeutic interest.

Neuropathic pain, a debilitating chronic pain condition arising from nerve damage, is often refractory to conventional analgesics. nih.govresearchgate.net There is a growing interest in the development of novel therapies for this condition. nih.govnih.govmdpi.comcriver.com While direct studies on this compound analogues in neuropathic pain models are not extensively detailed in the provided search results, the broader class of compounds acting on targets relevant to neuropathic pain suggests their potential. For instance, compounds that modulate ion channels or neurotransmitter systems involved in pain signaling are promising candidates. mdpi.com Some anticonvulsant drugs, which share mechanisms with certain pyridazinone derivatives, have shown efficacy in neuropathic pain. mdpi.com

The antinociceptive effects of pyridazinone analogues have been evaluated in various preclinical models of acute and chronic pain. researchgate.net The phenylbenzoquinone-induced writhing assay in mice is a common model for assessing peripheral analgesic activity. nih.gov Several 6-phenyl-3(2H)-pyridazinone derivatives have demonstrated significant dose-dependent inhibition of writhing in this model, indicating their ability to interfere with the transmission of pain signals. nih.gov

The hot-plate test in mice is another standard model used to evaluate centrally mediated analgesia. nih.gov A number of [(3-chlorophenyl)piperazinylpropyl]pyridazinones have shown potent antinociceptive properties in this test, with an efficacy comparable to that of morphine. nih.gov The analgesic effects of some of these compounds were found to be mediated through the noradrenergic and/or serotoninergic systems. nih.gov

Table 3: Analgesic and Antinociceptive Activity of Selected Pyridazinone Derivatives

Compound/Derivative Pain Model Key Findings Reference
6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide (IVa-3) Phenylbenzoquinone-induced writhing assay Most active analgesic among the synthesized compounds. nih.gov
[(3-chlorophenyl)piperazinylpropyl]pyridazinone analogues (5a, 7, 8, 11) Mouse hot-plate test Efficacy similar to morphine; involvement of noradrenergic and/or serotoninergic systems. nih.gov

Anticancer and Antitumor Properties

Beyond their anti-inflammatory and analgesic activities, pyridazinone derivatives have emerged as a promising class of anticancer agents. nih.govnih.gov The this compound scaffold has been utilized to design and synthesize novel compounds with potent cytotoxic and antitumor activities against a variety of cancer cell lines. scholarena.comthesciencein.org

In vitro studies have demonstrated that certain chlorinated pyridazin-3(2H)-ones exhibit significant inhibitory activity against cancer cell lines. scholarena.com For example, an unsubstituted pyridazine (B1198779) analogue, DCPYR, showed remarkable in vitro inhibition of the MAC16 murine colon adenocarcinoma cell line. scholarena.com This compound was found to be significantly more potent than its arylated analogue. scholarena.com

The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and interfere with cell cycle progression in cancer cells. Some derivatives have been screened against the National Cancer Institute (NCI) 60-cell line panel and have shown broad-spectrum anticancer activity. nih.gov For instance, compound 2g, a 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one, displayed high activity against leukemia, non-small-cell lung cancer, and breast cancer cell lines with GI50 values in the low micromolar range. nih.gov

In vivo studies in murine models of cancer have further confirmed the antitumor potential of these compounds. The pyridazone DCPYR, for instance, demonstrated over 50% inhibition of tumor growth in mice transplanted with MAC16 cells. scholarena.com This antitumor effect correlated with the inhibition of cancer-induced weight loss, a significant indicator of efficacy in this model. scholarena.com

Table 4: Anticancer and Antitumor Activity of Selected Pyridazinone Derivatives

Compound ID Cancer Cell Line(s) Key Findings Reference
DCPYR MAC16 murine colon adenocarcinoma Remarkable in vitro inhibition; over 50% tumor growth inhibition in vivo. scholarena.com
2g HL-60 (TB) (leukemia), SR (leukemia), NCI-H522 (non-small-cell lung cancer), BT-549 (breast cancer) High in vitro activity with GI50 values < 2 µM. nih.gov
8a SiHa, MDA-MB-231, PANC-1 Promising anticancer activity. thesciencein.org
3c H460 lung carcinoma, A-431 skin carcinoma, HT-29 colon adenocarcinoma Low micromolar inhibition with IC50 values of 4.9 µM, 2.0 µM, and 4.4 µM, respectively. mdpi.com

Investigations in Diverse Cancer Cell Lines

Derivatives of the pyridazinone scaffold have been evaluated for their anticancer activity against a variety of human cancer cell lines. nih.gov For instance, a series of novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones were synthesized and tested by the National Cancer Institute (NCI). nih.gov One particular derivative, 2h , demonstrated remarkable activity against the SR (leukemia) and NCI-H522 (non-small cell lung cancer) cell lines, with a GI50 value of less than 0.1 μM. nih.gov This compound also showed significant activity against a panel of other cancer cell lines, including various leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, and breast cancer cell lines, with GI50 values below 1.0 μM. nih.gov

Another study focused on 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones. Compound 2g from this series exhibited high activity against HL-60 (TB) (leukemia), SR (leukemia), NCI-H522 (non-small-cell lung cancer), and BT-549 (breast cancer) cell lines, with a GI50 value of less than 2 μM. nih.gov Furthermore, chlorinated pyridazin-3(2H)-ones have been investigated as potential anti-cancer agents. scholarena.com The unsubstituted pyridazine DCPYR showed a significantly higher in vitro inhibition compared to its arylated analogues in the MAC16 murine colon cancer cell line. scholarena.comresearchgate.net

The following table summarizes the anticancer activity of selected pyridazinone analogues against various cancer cell lines.

CompoundCancer Cell LineActivity (GI50)
2h SR (Leukemia)< 0.1 μM
2h NCI-H522 (Non-Small Cell Lung)< 0.1 μM
2h CCRF-CEM, HL-60 (TB), K-562, MOLT-4, RPMI-8226 (Leukemia)< 1.0 μM
2h NCI-H460 (Non-Small Cell Lung)< 1.0 μM
2h HCT-116, HCT-15, HT29, KMI2, SW-620 (Colon)< 1.0 μM
2h SF-295 (CNS)< 1.0 μM
2h MALME-3M, M14, MDA-MB-435 SK-MEL-5 (Melanoma)< 1.0 μM
2h OVCAR-3, NCI/ADR-RES (Ovarian)< 1.0 μM
2h MCF7 (Breast)< 1.0 μM
2g HL-60 (TB) (Leukemia)< 2 μM
2g SR (Leukemia)< 2 μM
2g NCI-H522 (Non-Small-Cell Lung)< 2 μM
2g BT-549 (Breast)< 2 μM

Inhibition of Cancer Cell Proliferation and Viability

The anticancer activity of pyridazinone analogues is attributed to their ability to inhibit cancer cell proliferation and reduce cell viability. The GI50 values reported in studies represent the concentration of the compound that causes a 50% reduction in the growth of the cancer cell lines. nih.gov For example, the potent activity of compound 2h across a wide range of cancer cell lines indicates its strong antiproliferative effects. nih.gov Similarly, the in vivo activity of DCPYR in a murine colon cancer model, where it inhibited tumor growth by 53% at a 50mg/kg dose, further supports the potential of this class of compounds to suppress cancer cell proliferation. scholarena.comresearchgate.net

Antimicrobial and Antifungal Efficacy

Pyridazinone derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. sarpublication.combiomedpharmajournal.org These compounds have been synthesized and evaluated for their efficacy against various pathogenic microorganisms. nih.gov

Antibacterial Activity Studies Against Various Bacterial Strains

A number of studies have investigated the antibacterial potential of pyridazinone analogues against both Gram-positive and Gram-negative bacteria. mdpi.com In one study, newly synthesized pyridazinone derivatives were screened for their activity against Staphylococcus aureus (Methicillin-resistant), Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.com Compounds 7 and 13 from this series were found to be particularly active against S. aureus (MRSA), P. aeruginosa, and A. baumannii, with minimum inhibitory concentration (MIC) values ranging from 3.74 to 8.92 µM. mdpi.com

Another study reported the synthesis and antibacterial screening of pyridazin-3-one derivatives. ijpsr.com Compounds I and IV , which have 6-phenyl and 6-chloro phenyl substituents respectively, showed good activity against S. aureus and S. epidermidis. ijpsr.com Compounds III and V , with 4'-chloro-benzylidine and 4'-methoxy-benzylidine groups, were effective against P. aeruginosa and E. coli. ijpsr.com

Furthermore, some pyridazinone derivatives have been synthesized and evaluated for their antibacterial activity against Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Staphylococcus aureus, and Staphylococcus pyogenes (Gram-positive). biomedpharmajournal.org

The table below presents the antibacterial activity of selected pyridazinone derivatives.

CompoundBacterial StrainActivity (MIC)
7 S. aureus (MRSA)7.8 µM
7 P. aeruginosa-
7 A. baumannii7.8 µM
13 S. aureus (MRSA)-
13 P. aeruginosa7.48 µM
13 A. baumannii3.74 µM
3 S. aureus (MRSA)4.52 µM

Antifungal Activity Studies Against Fungal Pathogens

The antifungal potential of pyridazinone analogues has also been explored. ijnc.ir In a study investigating dual antimicrobial and anticancer agents, a series of pyridazinone-based diarylurea derivatives were tested for their antifungal activity. nih.gov Compound 8g (3-Cl) showed the most promising activity against Candida albicans with a MIC value of 16 μg/mL. nih.gov Other derivatives, such as 8a (3,4-di-Cl) and 8j (3-Br), also exhibited notable antifungal activity with a MIC of 32 μg/mL against the same fungal pathogen. nih.gov

Another study reported the synthesis and antifungal evaluation of novel pyridazin-3(2H)-one derivatives against Fusarium solani, Alternaria solani, and Fusarium semitectum. tandfonline.comresearchgate.net The results indicated that β-aroylpropionic acid 3 , thiosemicarbazone derivative 8 , and N-cyanoacetyl dihydropyridazinone derivative 17 displayed significant antifungal effects. tandfonline.comresearchgate.net

The antifungal activity of selected pyridazinone derivatives is summarized in the table below.

CompoundFungal PathogenActivity (MIC)
8g (3-Cl)Candida albicans16 μg/mL
8a (3,4-di-Cl)Candida albicans32 μg/mL
8j (3-Br)Candida albicans32 μg/mL
8c (3-F)Candida albicans64 μg/mL
8d (2,4,6-tri-Cl)Candida albicans64 μg/mL
11a (3-Br)Candida albicans64 μg/mL

Other Noteworthy Biological Activities Exhibited by Pyridazinone Class Analogues

Beyond their anticancer and antimicrobial properties, pyridazinone derivatives have been recognized for their significant effects on the cardiovascular system. sarpublication.com

Cardiovascular System Modulators (e.g., Cardiotonic, Antihypertensive, Antiplatelet)

Pyridazinone-based compounds have been extensively studied for their cardiovascular activities, including cardiotonic, antihypertensive, and antiplatelet effects. sarpublication.comnih.gov

Cardiotonic Activity: Several 4,5-dihydro-3(2H)pyridazinone derivatives have been synthesized and evaluated for their positive inotropic effects. nih.govthieme-connect.com In one study, twelve of the tested compounds showed a higher effective response than digoxin, a commonly used cardiotonic drug. nih.gov The cardiotonic effects are often linked to the inhibition of phosphodiesterase-III (PDE III) in heart muscles. nih.govacs.org

Antihypertensive Activity: The pyridazinone scaffold is a key feature in several antihypertensive agents. nih.govorientjchem.org A series of 6-(substituted-phenyl)-2-(substituted-methyl)-4,5-dihydropyridazin-3(2H)-one derivatives were synthesized and evaluated for their antihypertensive properties. nih.gov Compounds 16, 19, 24, 30, 39, 42, and 45 from this series demonstrated good antihypertensive activity. nih.gov The mechanism of action for some of these compounds involves vasodilation. nih.govresearchgate.net

Antiplatelet Activity: Pyridazinone derivatives have also been identified as potent inhibitors of platelet aggregation. nih.gov A series of new pyridazinone derivatives were synthesized and tested for their in vitro antiplatelet effects. nih.gov Compounds 4b, 4d, and 5b exhibited potent inhibitory effects on collagen-induced platelet aggregation, with IC50 values in the low μM range. nih.gov Further studies on compound 4b suggested a selective action on the biochemical pathways triggered by collagen in platelets. nih.gov

The following table provides a summary of the cardiovascular activities of selected pyridazinone analogues.

Compound Class/Specific CompoundBiological ActivityKey Findings
4,5-dihydro-3(2H)pyridazinonesCardiotonicTwelve compounds showed a higher effective response than digoxin. nih.gov
6-(substituted-phenyl)-2-(substituted-methyl)-4,5-dihydropyridazin-3(2H)-onesAntihypertensiveCompounds 16, 19, 24, 30, 39, 42, 45 showed good activity. nih.gov
Pyridazinone derivatives 4b, 4d, 5b AntiplateletPotent inhibition of collagen-induced platelet aggregation with low μM IC50 values. nih.gov

Central Nervous System Activities (e.g., Anticonvulsant, Antidepressant)

Analogues of this compound have demonstrated notable activities within the central nervous system, particularly as anticonvulsant and antidepressant agents. The pyridazinone ring is a key structural feature in many compounds exhibiting these effects. tandfonline.comresearchgate.net

The anticonvulsant potential of pyridazinone derivatives has been extensively investigated using standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ)-induced seizure tests. nih.gov These models are well-established for identifying compounds that may be effective against generalized tonic-clonic and myoclonic seizures, respectively.

One study highlighted a series of new hybrid benzimidazole-containing pyridazinone derivatives. Among these, compound SS-4F showed significant anticonvulsant activity in both the MES and scPTZ screens, with ED50 values of 25.10 mg/kg and 85.33 mg/kg, respectively. nih.gov Further investigation into its mechanism of action revealed a marked increase in gamma-aminobutyric acid (GABA) levels, suggesting that its anticonvulsant effects may be mediated through the enhancement of GABAergic neurotransmission. nih.gov

Other research has also confirmed the anticonvulsant properties of various pyridazinone derivatives. tandfonline.comsarpublication.com For instance, certain 6-phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives have shown significant activity in the MES method. sarpublication.com Similarly, compounds 5d and 5e from a different series demonstrated promising anticonvulsant activity by providing protection against the tonic hind limb extensor phase in the MES model and against pentylenetetrazole-induced convulsions. wu.ac.th The presence of an aryl group and specific electron donor atoms in the pyridazinone structure is considered important for this activity. tandfonline.com

Table 1: Anticonvulsant Activity of Selected Pyridazinone Analogues

Compound Test Model ED50 (mg/kg) Protective Index (PI) Reference
SS-4F MES 25.10 High nih.gov
SS-4F scPTZ 85.33 High nih.gov
5d MES - - wu.ac.th
5e MES - - wu.ac.th
N-m-chlorophenyl- tandfonline.comnih.govwu.ac.thtriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine (3) MES 13.6 7.2 nih.gov
N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine (19) MES - 13.4 nih.gov

The pyridazinone nucleus is also a feature of compounds with potential antidepressant effects. researchgate.netnih.gov For example, 2,4-dimethyl-5-(3-fluorophenyl)-3H-1,2,4-triazole-3-thione (MDL 26,479), a compound with a related heterocyclic structure, has shown antidepressant potential in electrophysiological models. scispace.com This compound was found to modulate the sensitivity of Purkinje neurons to norepinephrine (B1679862) and GABA, an effect consistent with potential antidepressant action. scispace.com

Furthermore, two pyridazine derivatives, 5-benzyl 6-methyl 2-[4-(3-trifluoro-methyl phenyl) piperazin-1-yl] methylpyridazin-3-one (PC4) and 5-benzyl 6-methyl 2-[4-(3-chlorophenyl) piperazin-1-yl] methylpyridazin-3-one (PC13), were evaluated for their antidepressant effects in mice. nih.gov Both compounds were found to reduce the duration of immobility in the forced swimming test, a classic behavioral test used to screen for antidepressant activity. nih.gov The proposed mechanism of antidepressant activity for some related compounds, such as 1-(3,4-dichlorobenzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidone, is through the inhibition of norepinephrine uptake, similar to tricyclic antidepressants. researchgate.net

Enzyme Inhibition Profiles Relevant to Disease Pathogenesis

Analogues of this compound have been identified as inhibitors of several enzymes that play crucial roles in the pathogenesis of various diseases, including inflammation, neurodegenerative disorders, and cardiovascular conditions.

A novel set of pyridazinone inhibitors has been developed for Vascular Adhesion Protein-1 (VAP-1), a primary amine oxidase that is a drug target for inflammatory and vascular diseases. nih.gov These inhibitors demonstrated high potency and specificity for human VAP-1, with IC50 values ranging from 20 nM to 290 nM. nih.gov

Pyridazinone derivatives have also been investigated as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. sarpublication.com Specifically, vicinally disubstituted pyridazinones have been identified as potent and selective COX-2 inhibitors. sarpublication.com One such compound, 2-(3,4-Difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one (ABT-963), exhibited a high selectivity ratio for COX-2 over COX-1 and demonstrated significant oral anti-inflammatory activity. sarpublication.com Other 2,6-disubstituted pyridazine-3(2H)-one derivatives have also shown potent COX-2 inhibitory activity with IC50 values in the sub-micromolar range. nih.gov

Phosphodiesterase type 4 (PDE4) is another enzyme target for which pyridazinone derivatives have shown inhibitory activity. PDE4 inhibitors are effective anti-inflammatory agents, and pyridazinone derivatives bearing an indole (B1671886) moiety have been developed as potential PDE4 inhibitors for the treatment of respiratory diseases. nih.gov One of these compounds, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, showed promising activity and selectivity for the PDE4B isoenzyme. nih.gov

In the context of neurodegenerative diseases such as Alzheimer's, the inhibition of cholinesterase enzymes is a key therapeutic strategy. A study on 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/nonsubstituted benzal)hydrazone derivatives, which included a 6-[4-(3,4-dichlorophenyl)piperazine-1-yl] moiety, identified compounds with significant acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities. researchgate.net Specifically, compound 5f from this series emerged as a potent dual cholinesterase inhibitor. researchgate.net

Furthermore, a series of sixteen pyridazinone derivatives were synthesized and evaluated for their inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes that are important in the metabolism of neurotransmitters and are targets for the treatment of Parkinson's disease and depression. mdpi.comnih.gov Most of the synthesized compounds were more effective at inhibiting MAO-B, with the lead compounds TR2 and TR16 being identified as competitive and reversible MAO-B inhibitors. mdpi.com

Table 2: Enzyme Inhibition Profiles of Selected Pyridazinone Analogues

Compound/Analogue Series Target Enzyme IC50/Ki Value Disease Relevance Reference
Novel Pyridazinone Inhibitors Vascular Adhesion Protein-1 (VAP-1) 20 nM - 290 nM Inflammatory and Vascular Diseases nih.gov
ABT-963 Cyclooxygenase-2 (COX-2) High Selectivity Inflammation, Arthritis sarpublication.com
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one Phosphodiesterase 4B (PDE4B) 251 ± 18 nM Respiratory Diseases nih.gov
Compound 5f Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) 75.52% & 62.03% inhibition at 100 µg/ml Alzheimer's Disease researchgate.net
TR16 Monoamine Oxidase B (MAO-B) IC50 = 0.17 µM Parkinson's Disease, Depression mdpi.com
2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (6a) Cyclooxygenase-2 (COX-2) 0.11 µM Inflammation nih.gov

Mechanistic Investigations of Pharmacological Actions of 6 3,4 Dichlorophenyl Pyridazin 3 2h One Analogues

Elucidation of Specific Molecular Targets and Pathways

Research into the molecular interactions of 6-(3,4-dichlorophenyl)pyridazin-3(2H)-one analogues has identified several key protein targets. These interactions are fundamental to their observed pharmacological activities, spanning anti-inflammatory and potential anticancer effects.

Analogues of this compound have been shown to inhibit several classes of enzymes involved in critical physiological and pathological processes.

Cyclooxygenases (COX) and Lipoxygenases (LOX): Certain pyridazinone derivatives have been identified as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes crucial to the inflammatory cascade. sarpublication.com The pyridazinone core is a key feature in the design of anti-inflammatory agents, with some derivatives showing potent and selective inhibition of COX-2. cu.edu.egresearchgate.net The development of new pyridazinone and pyridazinthione derivatives has yielded compounds with highly potent COX-2 inhibitory activity, with IC50 values in the nanomolar range. cu.edu.eg This selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it can reduce gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). sarpublication.com

Protein Arginine Methyltransferase 5 (PRMT5): Halogenated pyridazinone groups have been identified in compounds that can form a covalent bond with cysteine 278 of PRMT5. biorxiv.org This interaction disrupts the binding of substrate adaptor proteins, which is necessary for the methylation of several PRMT5 substrates. biorxiv.org One such optimized compound, BRD0639, has been shown to engage PRMT5 in cells, disrupt the PRMT5-RIOK1 complex, and reduce substrate methylation. biorxiv.org As PRMT5 is implicated in various cancers, its inhibition represents a promising avenue for anticancer therapy. rsc.orgnih.gov

Table 1: Enzyme Inhibition Profiles of Selected Pyridazinone Analogues

Compound ClassTarget Enzyme(s)Key FindingsReference
Pyridazinone and Pyridazinthione DerivativesCOX-2Highly potent inhibition with IC50 values in the nanomolar range. cu.edu.eg
Halogenated Pyridazinone Derivatives (e.g., BRD0639)PRMT5Covalent inhibition through binding to Cys278, disrupting substrate adaptor protein interaction. biorxiv.org
6-(4-substituted-phenyl)pyridazin-3(2H)-one AnaloguesPDE IIIPotent inhibition, with IC50 values as low as 0.07 µM for some derivatives. nih.gov
Pyridazinone Derivatives with Indole (B1671886) MoietyPDE4BSelective inhibition, with one compound showing 64% inhibition at 20 µM and an IC50 of 251 ± 18 nM. nih.gov

In addition to enzyme inhibition, certain pyridazinone analogues have been investigated for their ability to bind to and modulate the activity of specific receptors.

Sigma-1 Receptor Antagonism: The sigma-1 receptor is a unique intracellular protein implicated in a variety of cellular functions and is a target for therapeutic intervention in several central nervous system disorders. While specific studies on this compound are limited, the broader class of pyridazinone derivatives has been explored for their interaction with various receptors. For instance, certain arylpiperazinylpropyl]pyridazinones have shown potent antinociceptive effects, suggesting interaction with neuronal signaling pathways, though the specific receptor targets for these effects require further elucidation. nih.gov The sigma-1 receptor antagonist BD1063, which contains a 3,4-dichlorophenyl moiety, has been used to probe the involvement of this receptor in various pharmacological effects. nih.gov

Cellular and Subcellular Pathway Interventions

The interaction of these compounds with their molecular targets initiates a cascade of events within the cell, leading to the modulation of key signaling pathways.

The anti-inflammatory properties of pyridazinone derivatives are a direct result of their interference with pro-inflammatory signaling pathways. By inhibiting enzymes like COX-2 and 5-LOX, these compounds effectively reduce the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. sarpublication.com Furthermore, some pyridazinone derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced production of interleukin-6 (IL-6) and the activation of nuclear factor κB (NF-κB), a critical transcription factor in the inflammatory response. researchgate.netmdpi.com

Pyridazinone derivatives have demonstrated potential in disrupting pathways essential for cancer cell growth and survival. nih.gov For example, a novel quinolinone derivative with a dichlorophenyl moiety, 3-acetyl-5,8-dichloro-2-((2,4-dichlorophenyl)amino)quinolin-4(1H)-one (ADQ), has been shown to suppress cancer cell proliferation by inhibiting the Akt signaling pathway. researchgate.net The Akt pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can lead to cell cycle arrest. researchgate.net Additionally, ADQ was found to reduce the expression of Twist1, a key transcription factor involved in the epithelial-mesenchymal transition, a process that enhances cancer cell motility and invasion. researchgate.net

Pharmacodynamic Assessment in Relevant Biological Systems

The pharmacodynamic effects of this compound analogues have been evaluated in various biological systems to understand their physiological impact. For instance, the inodilator (inotropic and vasodilator) activity of PDE III inhibiting analogues has been assessed in anesthetized cats, demonstrating a correlation between their enzymatic inhibitory potency and their hemodynamic effects. nih.gov Specifically, the compound 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one was identified as a potent inodilator. nih.gov

In the context of inflammation, the anti-inflammatory activity of COX-2 inhibiting pyridazinone derivatives has been demonstrated in vivo. cu.edu.eg Furthermore, the analgesic properties of certain pyridazinone derivatives have been evaluated in mouse models of pain, with some compounds exhibiting efficacy comparable to morphine. nih.gov These studies underscore the therapeutic potential of this class of compounds and provide a basis for their further development.

Structure Activity Relationships Sar and Rational Design of 6 3,4 Dichlorophenyl Pyridazin 3 2h One Analogues

Impact of Substitution Patterns on Biological Efficacy and Selectivity

The biological efficacy and selectivity of 6-(3,4-dichlorophenyl)pyridazin-3(2H)-one analogues are significantly influenced by the substitution patterns on both the dichlorophenyl moiety and the pyridazinone ring, as well as by the nature of any linkers and side chains.

The 3,4-dichlorophenyl group at the 6-position of the pyridazinone ring plays a critical role in the biological activity of this class of compounds. The presence and position of the chlorine atoms on the phenyl ring can significantly affect the molecule's electronic properties, lipophilicity, and steric interactions with its biological target.

Studies on similar heterocyclic scaffolds have demonstrated the importance of the dichlorophenyl moiety for various biological activities. For instance, in a series of 3,4-dichlorophenyl isoxazole-substituted stilbene (B7821643) derivatives, the dichlorophenyl group was found to be a key contributor to their antifungal activity against Botrytis cinerea nih.gov. The electronic and hydrophobic nature of the dichlorinated ring is often essential for binding to target proteins.

While direct comparative studies on the regioisomers of this compound are not extensively detailed in the available literature, research on other classes of compounds, such as 1-phenylbenzazepines, indicates that the position of chlorine atoms can influence receptor affinity and selectivity mdpi.com. For example, a 6-chloro substituent on the benzazepine framework was shown to enhance dopamine (B1211576) D1 receptor affinity mdpi.com. It is plausible that variations in the chlorine substitution pattern on the phenyl ring of 6-phenylpyridazinones (e.g., 2,4-dichloro, 2,6-dichloro, or 3,5-dichloro) would lead to distinct pharmacological profiles due to altered steric hindrance and electronic distribution, which in turn would affect the molecule's ability to fit into the binding pocket of its target. In one study, 6-(2,4-dichlorophenyl)-3-(4-hydroxypiperidino)pyridazine showed significant activity, highlighting the relevance of the dichlorophenyl moiety encyclopedia.pub.

Modifications to the pyridazinone ring itself are a cornerstone of the SAR of this compound class. Substitutions at the N-2, C-4, and C-5 positions have been shown to modulate analgesic, anti-inflammatory, and other biological activities.

N-2 Position: The nitrogen atom at the 2-position of the pyridazinone ring is a common site for derivatization. The introduction of various substituents can significantly impact the compound's properties. For example, the presence of an acetamide (B32628) side chain linked to the N-2 position has been shown to enhance analgesic and anti-inflammatory actions with reduced ulcerogenic effects sarpublication.com. In a series of 6-phenyl-3(2H)-pyridazinone derivatives, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position led to enhanced potency and bioavailability researchgate.net. Furthermore, the addition of substituted benzalhydrazone moieties to the N-2 position has been hypothesized to increase MAO-B inhibitory activity mdpi.com.

N-2 SubstituentObserved EffectReference
Acetamide side chainEnhanced analgesic and anti-inflammatory activity sarpublication.com
[4-(diethylamino)butyl]amino side chainEnhanced potency and bioavailability researchgate.net
Substituted benzalhydrazoneIncreased MAO-B inhibitory activity (hypothesized) mdpi.com

C-4 and C-5 Positions: Substitution at the C-4 and C-5 positions of the pyridazinone ring also plays a crucial role in determining biological activity. The introduction of substituents at these positions can alter the planarity and electronic nature of the ring system. For instance, 4,5-dihalo-3(2H)-pyridazinone derivatives have been reported to possess good analgesic activity without ulcerogenic side effects sarpublication.com. In another study, 6-phenyl-4-substituted benzylidene tetrahydro pyridazin-3(2H)-ones demonstrated significant analgesic activities researchgate.net. A study on the herbicide 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)pyridazinone (BASF 13-338) highlighted the importance of these substitutions for its biological function nih.gov. The presence of vicinal disubstitution in pyridazinones has been linked to potent and selective COX-2 inhibition encyclopedia.pub.

C-4/C-5 SubstituentObserved EffectReference
4,5-DihaloGood analgesic activity without ulcerogenic side effects sarpublication.com
4-Substituted benzylideneSignificant analgesic activity researchgate.net
4-Chloro-5-(dimethylamino)Herbicidal activity nih.gov
Vicinal disubstitutionPotent and selective COX-2 inhibition encyclopedia.pub

The incorporation of various linkers and side chains onto the core this compound scaffold is a key strategy for modulating target interaction and biological response. These appended moieties can influence the compound's solubility, membrane permeability, and ability to form specific interactions with the target protein.

For example, the introduction of acetamide and propanamide moieties at the N-2 position of 6-(4-methoxyphenyl)-pyridazinone derivatives resulted in good analgesic activity sarpublication.com. The length and flexibility of these linkers are critical. In a series of 3(2H)-pyridazinone derivatives, a gradual increase in the affinity for the α1-adrenoceptor was observed by increasing the polymethylene chain length up to six and seven carbon atoms when the side chain was linked at the 5-position nih.gov. This suggests that the linker acts as a spacer, allowing the terminal functional group to reach and interact optimally with a specific region of the receptor.

The nature of the terminal group on the side chain is also paramount. The substitution of 4,6-diphenyl-3(2H)-pyridazinones with 4-arylpiperazin-1-yl-carbonylalkyl moieties on the N-2 position was explored for analgesic and anti-inflammatory activities encyclopedia.pub. The specific aryl group on the piperazine (B1678402) ring can fine-tune the biological activity.

Linker/Side Chain at N-2Terminal GroupObserved EffectReference
Acetamide/Propanamide-Good analgesic activity sarpublication.com
Carbonylalkyl4-Arylpiperazin-1-ylAnalgesic and anti-inflammatory activity encyclopedia.pub

Stereochemical Considerations in the Design and Activity of Analogues

Stereochemistry can play a profound role in the biological activity of drug molecules, as enantiomers or diastereomers often exhibit different pharmacological and toxicological profiles. In the context of this compound analogues, the introduction of chiral centers can lead to stereoisomers with distinct activities.

Development of Quantitative Structure-Activity Relationships (QSAR) Models for Predictable Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be invaluable for predicting the activity of novel, unsynthesized compounds, thereby guiding the rational design of more potent analogues.

Several QSAR studies have been conducted on pyridazinone derivatives to predict their biological activities, such as their performance as corrosion inhibitors and their inhibitory effects on enzymes like FGFR1 kfupm.edu.satandfonline.com. These studies typically use molecular descriptors that quantify various physicochemical properties of the molecules, such as electronic, steric, and hydrophobic characteristics. For instance, a 3D-QSAR study on pyrazolo[3,4-d]pyridazinone derivatives as FGFR1 inhibitors utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to create models that could reliably predict the bioactivities of the inhibitors tandfonline.com. The contour maps generated from these models provide a visual representation of the regions around the molecule where certain properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for activity, thus guiding the design of new compounds with improved potency.

The development of robust QSAR models for this compound analogues could accelerate the discovery of new drug candidates by prioritizing the synthesis of compounds with the highest predicted activity.

Bioisosteric Replacements and Their Effects on Pharmacological Properties

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a widely used approach in drug design to improve potency, selectivity, and pharmacokinetic properties, or to reduce toxicity.

In the context of this compound analogues, several bioisosteric replacements could be envisioned. For example, the dichlorophenyl moiety could be replaced by other halogenated phenyl rings (e.g., difluorophenyl, chlorofluorophenyl) or by heterocyclic rings such as thiophene (B33073) or pyridine, which can mimic the steric and electronic properties of the phenyl ring cambridgemedchemconsulting.com. Such replacements can influence the molecule's interaction with its target and its metabolic stability.

The pyridazinone ring itself can also be a subject of bioisosteric replacement. For instance, the 1,3,4-oxadiazole (B1194373) ring is considered a bioisosteric analogue of the 1,3,4-thiadiazole (B1197879) ring, and both have been explored in conjunction with a pyridazinone scaffold sarpublication.com. The carbonyl group of the pyridazinone could potentially be replaced by a thiocarbonyl group, which would alter its hydrogen bonding capabilities and electronic properties. The effects of such bioisosteric replacements on the pharmacological properties would need to be experimentally evaluated, but this strategy holds promise for the discovery of novel analogues with improved therapeutic profiles nih.govmdpi.com.

Original MoietyPotential BioisosterePotential Effect
3,4-DichlorophenylThiophene, PyridineAltered target interaction and metabolic stability
Pyridazinone CarbonylThiocarbonylModified hydrogen bonding and electronic properties
Pyridazinone Ring1,3,4-OxadiazoleAltered pharmacological profile

Computational Chemistry and Molecular Modeling Insights for 6 3,4 Dichlorophenyl Pyridazin 3 2h One Analogues

Molecular Docking Studies for Target Identification and Binding Modes

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com This technique is crucial for identifying potential biological targets for pyridazinone derivatives and for elucidating the specific interactions that govern their binding affinity. wjarr.com Studies on various pyridazinone analogues have successfully employed molecular docking to explore their binding patterns against different proteins, including microbial proteins, monoamine oxidase B (MAO-B), cyclooxygenase-2 (COX-2), and phosphodiesterase 4 (PDE4). nih.govnih.govresearchgate.netnih.gov The primary objective of docking is to find the optimal binding mode of a ligand to its receptor site, which helps in understanding its mechanism of action. wjarr.com

For pyridazinone derivatives, docking studies have revealed that their planar scaffold can be advantageous for fitting into relatively closed and hydrophobic active sites. nih.gov For instance, the docking of certain pyridazinone analogues into the COX-2 active site showed a binding mode similar to that of the known inhibitor celecoxib, explaining their significant inhibitory activity. nih.gov Similarly, when docked against MAO-B, the interactions were found to be predominantly driven by hydrophobic contacts. nih.gov These computational predictions provide a foundational understanding of the structure-activity relationships (SAR) that guide the synthesis of more potent and selective analogues.

The stability of a ligand-protein complex is determined by a combination of non-covalent interactions. For 6-(3,4-dichlorophenyl)pyridazin-3(2H)-one analogues, molecular docking studies have provided detailed atomic-level maps of these interactions.

Hydrogen Bonding: This is a critical interaction for the biological recognition of pyridazinone derivatives. nih.gov The pyridazinone core itself contains hydrogen bond donor (N-H) and acceptor (C=O) groups. Studies on related compounds have shown that the N-H group is often optimal for affinity. nih.gov In the context of PDE4B inhibition, a key hydrogen bond was observed between a methoxy (B1213986) group on an analogue and a glutamine residue (Gln615) in the active site. nih.gov In the solid state, crystal structures of pyridazinone derivatives confirm the prevalence of intermolecular N—H⋯O hydrogen bonds, which often lead to the formation of centrosymmetric dimers. nih.govnih.gov

Hydrophobic Interactions: The dichlorophenyl group of the title compound is a significant contributor to hydrophobic interactions. Docking studies of similar pyridazinone compounds have consistently highlighted the importance of interactions with hydrophobic residues within the target's active site. nih.govnih.gov For example, interactions with phenylalanine residues (Phe586 and Phe618) were noted in the active site of PDE4B. nih.gov The methyl group on some pyridazinone analogues has also been shown to exploit small hydrophobic cavities at the back of the active site. nih.gov

Interaction TypeInteracting Ligand MoietyInteracting Protein Residue (Example)Reference
Hydrogen BondingPyridazinone N-HCarbonyl oxygen of peptide backbone nih.govnih.gov
Hydrogen BondingPyridazinone C=OAmide N-H of Gln, Asn nih.govnih.gov
Hydrophobic InteractionDichlorophenyl RingPhe, Leu, Val, Ile nih.govnih.gov
Pi-StackingDichlorophenyl Ring / Pyridazinone RingPhe, Tyr, Trp nih.govnih.gov

The conformational fit of a ligand within the active site is paramount for its biological activity. The relatively planar character of the pyridazinone scaffold is a key feature, allowing for favorable interactions within constrained, oblong hydrophobic pockets of enzymes like PDE4B. nih.gov However, the molecule is not entirely flat; X-ray crystallography of a similar compound, 6-(3,5-dichloro-4-methylphenyl)pyridazin-3(2H)-one, revealed that the benzene (B151609) and pyridazine (B1198779) rings are tilted relative to each other by 8.6°. nih.gov In another analogue, this dihedral angle was found to be 40.16°. nih.gov

This torsional flexibility is crucial, as it allows the ligand to adopt an optimal conformation to maximize its interactions with the active site. Substituents on the pyridazinone ring can significantly influence this preferred conformation, or "pose." For instance, in docking studies with PDE4 isoforms, different substituents directed the pyridazinone moiety either toward a hydrophobic pocket or toward a shallower groove on the protein surface. nih.gov To better account for the flexibility of the protein's active site upon ligand binding, induced-fit docking protocols can be employed, which allow for conformational changes in the surrounding amino acid residues, thus enhancing the accuracy of the simulation. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify novel chemical entities with the potential for similar biological activity. cam.ac.uk A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific biological target. cam.ac.ukresearchgate.net

For the pyridazinone class of compounds, pharmacophore models typically highlight the presence of hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.netyoutube.com A study on pyridopyridazin-6-ones as p38-α MAPK inhibitors generated a five-point pharmacophore model (AAAHR) consisting of three hydrogen bond acceptors (A), one hydrophobic group (H), and one aromatic ring (R). youtube.com The this compound scaffold fits this profile well:

Hydrogen Bond Acceptors: The carbonyl oxygen and the ring nitrogen atom.

Hydrophobic Group/Aromatic Ring: The dichlorophenyl moiety.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to perform a virtual screening of large compound libraries. youtube.comnih.gov This process rapidly filters databases containing millions of molecules to identify those that match the pharmacophoric features, significantly narrowing down the number of candidates for synthesis and biological testing. youtube.com This approach is a cost-effective and time-efficient alternative to high-throughput screening for discovering new lead compounds.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net For this compound analogues, MD simulations are used to assess the stability of the binding pose predicted by docking. mdpi.com By simulating the ligand-protein complex in a solvated environment that mimics physiological conditions, researchers can verify whether the key interactions are maintained over a period of nanoseconds or longer.

MD simulations provide valuable information on the conformational stability of the ligand within the binding pocket and the flexibility of the surrounding amino acid residues. researchgate.net This analysis can reveal subtle conformational changes and dynamic behaviors that are not apparent from static models. Furthermore, the trajectories generated from MD simulations can be used to calculate binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone. mdpi.com These simulations are crucial for validating docking results and ensuring that the designed inhibitor forms a stable and long-lasting complex with its target.

In Silico Prediction of Relevant Biological Parameters

In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and potential toxicity (ADMET) of lead candidates. In silico ADMET prediction models are widely used to flag compounds that are likely to fail later in development due to poor bioavailability or toxicity. sciencescholar.usneliti.com For pyridazinone derivatives, online platforms and specialized software can predict a range of physicochemical and pharmacokinetic parameters. mdpi.comnih.gov

These predictive models assess properties such as aqueous solubility (Log S), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. For example, studies on certain pyridazinone derivatives predicted good human intestinal absorption but potential difficulties in crossing the blood-brain barrier. nih.gov Early assessment of these parameters helps prioritize compounds with more favorable ADMET profiles for further development.

"Druglikeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug. researchgate.net This assessment is often based on established guidelines like Lipinski's Rule of Five and Veber's rule, which define ranges for key physicochemical properties.

Lipinski's Rule of Five: Predicts poor oral absorption or permeation if a compound violates more than one of the following criteria: molecular weight (MW) ≤ 500 Da, octanol-water partition coefficient (LogP) ≤ 5, hydrogen bond donors (HBD) ≤ 5, and hydrogen bond acceptors (HBA) ≤ 10. researchgate.net

Veber's Rule: Suggests that good oral bioavailability is also associated with having 10 or fewer rotatable bonds and a polar surface area (TPSA) of no more than 140 Ų.

These metrics are instrumental in the lead optimization phase. mdpi.com If a potent analogue of this compound shows poor predicted solubility (a high LogP value), medicinal chemists can use this information to guide synthetic modifications, such as adding polar groups, to improve its properties while attempting to maintain its binding affinity. The table below shows a computational assessment for the parent compound, this compound.

ParameterPredicted Value for this compoundGuideline/RuleStatus
Molecular Weight (MW)255.08 g/mol≤ 500 (Lipinski)Pass
LogP (Octanol/Water Partition Coefficient)~2.85≤ 5 (Lipinski)Pass
Hydrogen Bond Donors (HBD)1≤ 5 (Lipinski)Pass
Hydrogen Bond Acceptors (HBA)2≤ 10 (Lipinski)Pass
Rotatable Bonds1≤ 10 (Veber)Pass
Topological Polar Surface Area (TPSA)41.9 Ų≤ 140 Ų (Veber)Pass

Based on this in silico analysis, the core structure of this compound exhibits excellent druglikeness properties, making it a promising scaffold for the development of novel therapeutic agents.

Advanced Research Avenues and Future Perspectives for 6 3,4 Dichlorophenyl Pyridazin 3 2h One and Its Analogues

Exploration of Novel Biological Targets for Therapeutic Intervention

The pyridazinone nucleus is recognized as a "magic moiety" or "wonder nucleus" due to its association with a broad spectrum of biological activities. researchgate.net While initial research has established the potential of pyridazinone derivatives in various therapeutic areas, ongoing research continues to identify and validate novel biological targets. Analogues of 6-(3,4-dichlorophenyl)pyridazin-3(2H)-one are being investigated for their inhibitory activity against a range of enzymes and receptors implicated in disease pathogenesis.

Key areas of exploration for novel biological targets include:

Kinase Inhibition: Pyridazinone derivatives have been identified as inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases. For instance, novel pyrido-pyridazinone derivatives have been optimized as potent inhibitors of FER tyrosine kinase, a protein involved in cancer cell progression and metastasis. nih.gov Additionally, the JNK1 pathway, implicated in cancer, has been targeted with 3,6-disubstituted pyridazine (B1198779) derivatives. acs.org The Pim-1 kinase, another cancer-related target, has also been successfully inhibited by triazolo[4,3-b]pyridazine compounds. nih.gov

Enzyme Inhibition in Neurodegenerative and Inflammatory Diseases: Research has demonstrated that pyridazinone derivatives can act as selective inhibitors of enzymes like monoamine oxidase-B (MAO-B), which is a target in the treatment of Parkinson's disease. nih.gov Furthermore, some analogues have shown potent and selective inhibitory properties against cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways.

Receptor Modulation: The pyridazinone scaffold has been utilized to develop ligands for N-formyl peptide receptors (FPRs), which play a role in modulating leukocyte inflammatory activities. nih.gov This opens up avenues for developing novel anti-inflammatory agents with a distinct mechanism of action.

Anticancer Mechanisms: Beyond kinase inhibition, pyridazinone-based compounds are being explored for other anticancer strategies. Novel derivatives have been designed as potential DNA minor groove binders, representing a different approach to cancer chemotherapy. acs.orgresearchgate.netnih.gov Studies have also shown the anti-proliferative activity of new 3(2H)-pyridazinone derivatives against gastric adenocarcinoma cells, potentially through the induction of oxidative stress and apoptosis. nih.gov

The diverse range of biological activities associated with the pyridazinone scaffold is summarized in the table below.

Biological Target/ActivityTherapeutic AreaReference
FER Tyrosine KinaseCancer nih.gov
JNK1 PathwayCancer acs.org
Pim-1 KinaseCancer nih.gov
Monoamine Oxidase-B (MAO-B)Neurodegenerative Diseases nih.gov
Cyclooxygenase-2 (COX-2)Inflammation
N-formyl Peptide Receptors (FPRs)Inflammation nih.gov
DNA Minor Groove BindingCancer acs.orgresearchgate.netnih.gov
Anti-proliferative (Gastric Cancer)Cancer nih.gov
CardiotonicCardiovascular Disease researchgate.netresearchgate.net
AntimicrobialInfectious Diseases ontosight.aisarpublication.com

Multi-Targeted Ligand Design Strategies Based on the Pyridazinone Scaffold

The ability of the pyridazinone scaffold to interact with multiple biological targets has led to the exploration of multi-targeted ligand design strategies. This approach aims to develop single molecules that can modulate several disease-relevant pathways simultaneously, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance.

Strategies for designing multi-targeted ligands based on the this compound framework include:

Scaffold Hybridization: This involves combining the pyridazinone core with other pharmacophores known to interact with different targets. For example, the hybridization of the pyridazine ring with a 4-fluorophenyl group was investigated to target the JNK1 pathway in cancer. acs.org This approach leverages the established activities of different molecular fragments to create a synergistic effect in a single molecule.

Pharmacophore Decoration: By systematically modifying the substituents on the pyridazinone ring, it is possible to fine-tune the selectivity and activity profile of the compounds. For instance, the introduction of piperazinyl linkers and various substituted phenyl groups has been shown to influence the anti-proliferative effects of 3(2H)-pyridazinone derivatives. nih.gov This allows for the optimization of a lead compound to interact with multiple desired targets.

Scaffold Hopping and Bioisosteric Replacement: Computational techniques are employed to identify novel scaffolds that can mimic the binding interactions of known ligands. semanticscholar.org This can lead to the discovery of pyridazinone-based compounds with novel multi-target profiles. For example, a scaffold hopping strategy was used in the design of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. nih.gov

The development of dual inhibitors is a prominent example of multi-targeted ligand design. A pyridazinone derivative has been synthesized that acts as a dual inhibitor of dual specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and glycogen (B147801) synthase kinase-3 (GSK3), both of which are implicated in neurological disorders. nih.gov

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Green Chemistry Approaches)

The synthesis of this compound and its analogues is increasingly benefiting from the integration of advanced synthetic methodologies. These approaches aim to improve efficiency, reduce environmental impact, and facilitate the rapid generation of diverse compound libraries for screening.

Green Chemistry Approaches: Significant strides have been made in applying green chemistry principles to the synthesis of pyridazinone derivatives. These methods focus on reducing waste and the use of hazardous materials. ekb.eg

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of pyridazinone derivatives compared to conventional heating methods. ekb.egresearchgate.net

Solvent-Free Reactions: Grinding techniques, a form of solid-state reaction, have been successfully employed for the efficient synthesis of substituted pyridazinones, eliminating the need for solvents. ekb.eg

Use of Ionic Liquids: Imidazolium ionic liquids have been investigated as environmentally friendly reaction media for the synthesis of pyridazine derivatives. sioc-journal.cn These solvents can be recycled and reused multiple times without a significant loss in product yield. sioc-journal.cn

Flow Chemistry: While specific examples directly pertaining to this compound are not yet widely reported, flow chemistry presents a promising future direction. This technology involves performing chemical reactions in a continuous flowing stream rather than in a batch reactor. The potential advantages for pyridazinone synthesis include improved reaction control, enhanced safety for handling hazardous reagents, and streamlined scale-up of synthetic processes.

The table below summarizes some of the green chemistry approaches applied to pyridazinone synthesis.

Green Chemistry ApproachAdvantagesReference
Microwave IrradiationFaster reaction times, higher yields ekb.egresearchgate.net
Grinding (Solvent-Free)Reduced solvent waste, efficiency ekb.eg
Ionic LiquidsRecyclable media, reduced volatile organic solvents sioc-journal.cn

Potential for Derivatization and Application in Agrochemical Research

The pyridazine and pyridazinone core structures are not only significant in pharmaceuticals but also hold considerable potential in the agrochemical sector. Pyridine-based compounds are already established as crucial components in fungicides, insecticides, and herbicides. nih.gov

The this compound scaffold is a promising starting point for the discovery of new agrochemicals due to several factors:

Known Biological Activity: Pyridazine derivatives have been reported to exhibit plant growth regulating effects and insecticidal properties. researchgate.net

Structural Versatility: The pyridazinone ring can be readily functionalized at various positions, allowing for the creation of a wide range of analogues with diverse physicochemical properties. researchgate.net This is crucial for optimizing factors such as uptake, translocation, and metabolic stability in plants and insects.

Intermediate Derivatization Methods: The concept of using common chemical intermediates to generate a diverse set of final products is a powerful strategy in agrochemical discovery. nih.gov The this compound core can serve as such an intermediate, from which numerous derivatives can be synthesized and screened for agrochemical activity.

Future research in this area will likely focus on creating libraries of this compound analogues and screening them for a variety of agrochemical properties, including herbicidal, fungicidal, and insecticidal activities. The dichlorophenyl substitution pattern is a common feature in many existing pesticides, suggesting that this moiety may contribute favorably to biological activity in an agrochemical context.

Outlook for Rational Drug Design and Development Utilizing the this compound Framework

The future of drug discovery and development centered on the this compound framework is heavily reliant on rational drug design approaches. These methods utilize our understanding of molecular interactions and computational tools to design and optimize drug candidates more efficiently.

Key aspects of the outlook for rational drug design with this framework include:

Structure-Based Drug Design (SBDD): As the three-dimensional structures of more biological targets are elucidated, SBDD will play a pivotal role. X-ray crystallography and molecular modeling can reveal the binding mode of pyridazinone derivatives within their target proteins, providing insights for designing more potent and selective inhibitors. nih.govnih.gov

Computer-Aided Drug Design (CADD): CADD techniques are becoming indispensable in modern drug discovery. nih.gov For the pyridazinone scaffold, these methods are used for:

Virtual Screening: To identify potential hit compounds from large virtual libraries.

Molecular Docking: To predict the binding affinity and orientation of designed ligands within a target's active site. nih.govacs.org

ADMET Prediction: To computationally estimate the absorption, distribution, metabolism, excretion, and toxicity properties of new derivatives, helping to prioritize compounds with favorable drug-like properties. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies will continue to be important for identifying the key structural features that govern the biological activity of this compound analogues. This information can then be used to guide the design of more effective compounds.

The integration of these rational design strategies will accelerate the journey from a lead compound to a clinical candidate. By combining synthetic chemistry with advanced computational methods, researchers can more effectively explore the chemical space around the this compound scaffold to develop novel therapeutics and agrochemicals with improved efficacy and safety profiles.

Q & A

What are the optimal synthetic routes for preparing 6-(3,4-dichlorophenyl)pyridazin-3(2H)-one and its derivatives?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, bromopropoxy derivatives are prepared by reacting intermediates (e.g., 10 ) with 1,3-dibromopropane in acetone under reflux, followed by purification via flash chromatography (yield: ~52%) . Microwave-assisted synthesis methods for structurally analogous pyridazines (e.g., 3,6-dichloropyridazine derivatives) can reduce reaction times and improve yields compared to traditional heating . Key steps include:

  • Solvent selection : Acetonitrile or ethanol with bases like Cs₂CO₃ or NaOEt.
  • Reaction monitoring : TLC or LC-MS to track intermediates.
  • Purification : Column chromatography (CH₂Cl₂/MeOH gradients) or recrystallization.

How can structural ambiguities in pyridazinone derivatives be resolved using crystallographic techniques?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical for resolving stereochemical ambiguities. For example, Hirshfeld surface analysis of analogous compounds (e.g., 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one) quantifies intermolecular interactions (e.g., H-bonding, π-stacking) and validates tautomeric forms . Steps include:

  • Data collection : High-resolution (<1.0 Å) datasets using Mo/Kα radiation.
  • Refinement : SHELXL’s restraints for disordered atoms (common in flexible side chains).
  • Validation : R-factor <5%, and PLATON checks for missed symmetry.

How should researchers address contradictions in pharmacological data for pyridazinone analogs?

Methodological Answer:
Contradictions (e.g., varying IC₅₀ values in enzyme assays) often arise from differences in experimental design. To mitigate:

  • Standardize assay conditions : Fix variables like solvent (DMSO concentration ≤0.1%), pH, and temperature.
  • Control for tautomerism : Use NMR (¹H/¹³C) to confirm dominant tautomeric forms in solution .
  • Validate targets : Competitive binding assays (e.g., SPR or ITC) to confirm direct interactions .

What analytical techniques are most effective for characterizing pyridazinone derivatives?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.87 ppm for aromatic protons in CDCl₃) confirm regiochemistry .
  • LC-MS/HRMS : Verify molecular ions (e.g., [M+H]⁺ at m/z 379.1 for bromopropoxy derivatives) .
  • XRD : Resolves crystallographic disorder in dichlorophenyl substituents .
  • Elemental analysis : Validate purity (>95% C, H, N concordance).

How can computational methods aid in optimizing pyridazinone-based drug candidates?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to predict binding modes to targets (e.g., sigma-1 receptors) .
  • QSAR modeling : Correlate substituent effects (e.g., Cl vs. OCH₃) with bioactivity .
  • DFT calculations : Assess electronic effects (e.g., HOMO-LUMO gaps for redox stability) .

What strategies improve the regioselectivity of pyridazinone functionalization?

Methodological Answer:

  • Protecting groups : Use tert-butyl carbamates to block reactive amines during alkylation .
  • Microwave assistance : Enhances regioselectivity in SNAr reactions (e.g., 3,6-dichloropyridazine derivatives) .
  • Catalytic systems : Pd(OAc)₂/Xantphos for Suzuki couplings on halogenated pyridazines .

How should researchers handle nomenclature discrepancies in pyridazinone derivatives?

Methodological Answer:
The ISO 1750 standard corrects errors in IUPAC naming (e.g., "6-(3,5-dichlorophenyl-p-tolyl)" revised to "6-(3,5-dichloro-4-methylphenyl)"). Always cross-check with:

  • PubChem/CAS databases : Verify CAS registry numbers (e.g., 38958-84-8) .
  • Crystallographic data : Confirm substituent positions via XRD .

What are the challenges in scaling up pyridazinone synthesis for preclinical studies?

Methodological Answer:

  • Solvent limitations : Replace acetone with greener solvents (e.g., EtOH/H₂O mixtures).
  • Purification bottlenecks : Switch from column chromatography to recrystallization (e.g., 90% EtOH for analogs) .
  • Yield optimization : Use Design of Experiments (DoE) to refine stoichiometry and temperature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.